molecular formula C28H25N3O3 B11533535 2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Cat. No.: B11533535
M. Wt: 451.5 g/mol
InChI Key: CIYZJXVJWXVQTI-UXHLAJHPSA-N
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Description

2-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-4,5-BIS(4-METHOXYPHENYL)FURAN-3-CARBONITRILE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring substituted with dimethylamino and methoxyphenyl groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-4,5-BIS(4-METHOXYPHENYL)FURAN-3-CARBONITRILE typically involves the formation of Schiff bases through the condensation of an aldehyde with an amine. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity, essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-4,5-BIS(4-METHOXYPHENYL)FURAN-3-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-4,5-BIS(4-METHOXYPHENYL)FURAN-3-CARBONITRILE stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds .

Properties

Molecular Formula

C28H25N3O3

Molecular Weight

451.5 g/mol

IUPAC Name

2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

InChI

InChI=1S/C28H25N3O3/c1-31(2)22-11-5-19(6-12-22)18-30-28-25(17-29)26(20-7-13-23(32-3)14-8-20)27(34-28)21-9-15-24(33-4)16-10-21/h5-16,18H,1-4H3/b30-18+

InChI Key

CIYZJXVJWXVQTI-UXHLAJHPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/C2=C(C(=C(O2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C#N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=C(C(=C(O2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C#N

Origin of Product

United States

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